Androsta-3,5-diene-7,17-dione
Overview
Description
Androsta-3,5-diene-7,17-dione is a key intermediate in the organic synthesis of various female sex hormones such as estrone, estradiol, estriol, and other related derivatives. Its structural complexity, characterized by multiple chiral carbon centers, presents significant challenges in chemical synthesis. However, microbe-mediated biotransformation offers a highly reliable, cost-effective, and relatively non-hazardous method for the commercial manufacturing of this and other steroidal key intermediates (Prakash & Bajaj, 2017).
Synthesis Analysis
The synthesis of Androsta-3,5-diene-7,17-dione involves bromination of 5α-androst-2-ene-1,17-dione and subsequent dehydrobromination, leading to the formation of Androsta-2,4-diene-1,17-dione. Treatment with alkali transforms it into 3α,5α-epoxyandrostane-1,17-dione. This pathway confirms the structural intricacies involved in its synthesis, highlighting the importance of specific reactions in achieving the desired steroidal framework (Hanson & Organ, 1970).
Molecular Structure Analysis
The molecular structure of Androsta-3,5-diene-7,17-dione is critical for its biological activity and synthesis. The compound's structure has been confirmed through various chemical transformations and analytical techniques, including X-ray analysis in some instances. These analyses provide insights into the compound's conformation and reactivity, essential for understanding its role in further chemical transformations and biological activities (Görlitzer et al., 2002).
Chemical Reactions and Properties
Androsta-3,5-diene-7,17-dione undergoes various chemical reactions, including bromination, dehydrobromination, and treatment with alkali, leading to different derivatives. These reactions are pivotal for synthesizing key intermediates used in the production of female sex hormones and other steroidal compounds. The chemical properties, such as reactivity towards different reagents and conditions, play a crucial role in its functionalization and transformation into biologically active molecules (Hanson & Organ, 1970).
Scientific Research Applications
Chemical Synthesis and Structural Analysis : The bromination of 5α-androst-2-ene-1,17-dione and subsequent dehydrobromination yielded androsta-2,4-diene-1,17-dione. Further treatment with alkali produced 3α,5α-epoxyandrostane-1,17-dione. These findings help understand the structural transformations and potential applications of similar compounds (Hanson & Organ, 1970).
Pharmacological Studies and Receptor Binding : An unexpected formation of an estrone derivative from androsta-1,4-diene-3,17-dione was observed. This derivative showed weak receptor binding activity, indicating potential for pharmacological applications (Görlitzer et al., 2002).
Mass Spectrometry Analysis : The study investigated the generation of androsta-3,5-diene-7-one structures from androst-5-ene-3,7-dione under specific conditions. This research is crucial for understanding the chemical behavior of these compounds in various analytical settings (Martínez-Brito et al., 2020).
Biotransformation and Bioconversion : The green alga T76 Scenedesmus quadricauda was found to biotransform exogenous 17β-hydroxy-17α-methyl-androsta-1,4-dien-3-one and androsta-1,4-diene-3,17-dione. This highlights the potential of using microorganisms for steroid modification (DellaGreca et al., 1996).
Synthesis Improvement for Pharmaceutical Applications : A significant improvement in the synthesis process of exemestane, a pharmaceutical product, was achieved using androsta-1,4-diene-3,17-dione as an intermediate. This research contributes to the economical production of relevant pharmaceuticals (Kaczmarek et al., 2012).
Microbial Biotransformation for Steroid Production : The biotransformation process of androsta-1,4-diene-3,17-dione to produce key intermediates for female sex hormones was detailed, emphasizing the role of microbial processes in steroid synthesis (Prakash & Bajaj, 2017).
Safety And Hazards
properties
IUPAC Name |
(8R,9S,10R,13S,14S)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-7,17-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-18-9-4-3-5-12(18)11-15(20)17-13-6-7-16(21)19(13,2)10-8-14(17)18/h3,5,11,13-14,17H,4,6-10H2,1-2H3/t13-,14-,17-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDOTNMSJDQVEE-ZENYQMPMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)C(=O)C=C4C3(CCC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C(=O)C=C4[C@@]3(CCC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Androsta-3,5-diene-7,17-dione | |
CAS RN |
1420-49-1 | |
Record name | Androsta-3,5-diene-7,17-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001420491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ANDROSTA-3,5-DIENE-7,17-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77P0LYX19T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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